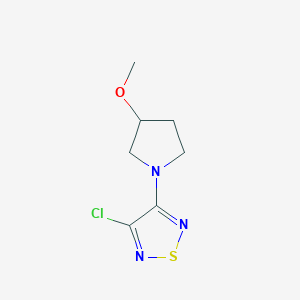

3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole

Description

Properties

IUPAC Name |

3-chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3OS/c1-12-5-2-3-11(4-5)7-6(8)9-13-10-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVQAQWXFGQBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. Thiadiazoles are recognized for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.70 g/mol. The presence of the thiadiazole ring contributes to its electron-deficient nature, which is crucial for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of 1,2,5-thiadiazole exhibit significant anticancer properties. A study synthesized various thiadiazole derivatives and tested their cytotoxicity against different cancer cell lines using the CCK-8 assay. Notably, compounds containing the thiadiazole ring showed moderate to high inhibitory effects on cell proliferation.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 12.5 |

| Compound B | HeLa (Cervical) | 15.0 |

| Compound C | SMMC-7721 (Liver) | 10.0 |

These findings suggest that this compound could serve as a lead compound for further anticancer drug development .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A recent study focused on the antibacterial activity of synthesized compounds against various strains of bacteria. The results indicated that certain thiadiazoles exhibited potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound's ability to inhibit bacterial growth suggests potential applications in treating bacterial infections .

Antiviral Activity

In the context of viral infections, some studies have explored the efficacy of thiadiazole derivatives against viruses such as HBV and SARS-CoV-2. For instance, in silico studies demonstrated that certain derivatives exhibited promising binding affinities to viral proteins essential for replication.

Case Studies

- Anti-Alzheimer's Activity : A study evaluated several thiadiazole derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds derived from the thiadiazole scaffold showed significant inhibition compared to standard drugs like donepezil .

- Anti-Tuberculosis Activity : Thiadiazole derivatives were tested against multidrug-resistant strains of Mycobacterium tuberculosis. Some compounds demonstrated high potency with IC50 values lower than those of existing treatments .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole is in the development of antimicrobial agents. Thiadiazole derivatives have been shown to exhibit substantial antibacterial and antifungal activities. For instance, a study synthesized various thiadiazole derivatives and evaluated their efficacy against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Evaluation

- Organisms Tested :

- Gram-positive : Staphylococcus aureus and Bacillus cereus

- Gram-negative : Escherichia coli and Pseudomonas aeruginosa

- Fungi : Aspergillus niger and Aspergillus fumigatus

- Methodology : The compounds were assessed using the paper disc diffusion method to determine their Minimum Inhibitory Concentration (MIC).

- Results : The synthesized thiadiazole derivatives displayed significant antibacterial activity with MIC values ranging from to , indicating their potential as effective antimicrobial agents .

Anticancer Properties

Recent studies have also highlighted the anticancer potential of thiadiazole derivatives. The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Study: Antitumoral Activity

- Mechanism of Action : Research indicates that structural variations in thiadiazole derivatives can modulate their biological properties, particularly in inhibiting tubulin polymerization, which is crucial for cancer cell division.

- In Vitro Studies : Various derivatives were tested against different cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis.

- Findings : These studies suggest that modifications in the chemical structure of thiadiazoles can enhance their anticancer efficacy .

Neuroprotective Effects

There is emerging evidence suggesting that thiadiazole derivatives may possess neuroprotective properties. This application is particularly relevant in the context of neurodegenerative diseases.

Research Insights

- Mechanism : The neuroprotective effects are hypothesized to be linked to the modulation of oxidative stress and inflammation pathways.

- Experimental Models : In vitro studies using neuronal cell lines have demonstrated that certain thiadiazole derivatives can protect against neurotoxic agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thiosemicarbazide + Acid Chloride | Reflux | High |

| 2 | Reaction with Pyrrolidine Derivative | Stirring at Room Temperature | Moderate |

| 3 | Chlorination Step | Cold Reaction Conditions | High |

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Key analogs of 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole include:

Key Observations :

- Aromatic vs. Aliphatic Substituents: The pyridinyl analog (aromatic) exhibits stronger π-π interactions, favoring solid-state stability, while aliphatic substituents like morpholino or methoxypyrrolidine enhance solubility in aqueous media .

- Electronic Effects : The electron-donating methoxy group in the target compound may reduce the electron deficiency of the thiadiazole ring compared to the electron-withdrawing pyridinyl group, altering reactivity in substitution reactions .

Preparation Methods

Step 1: Formation of 3-Chloro-1,2,5-thiadiazole

The foundational step involves synthesizing 3-chloro-1,2,5-thiadiazole, which can be achieved through chlorination of thiadiazole precursors:

- Method: React thiadiazole derivatives with sulfur monochloride (S₂Cl₂ or SOCl₂) in an inert organic solvent such as dimethylformamide (DMF) or benzene at controlled temperatures (0–85°C) for 1–20 hours.

- Reaction:

$$

\text{Thiadiazole} + \text{Sulfur monochloride} \rightarrow \text{3-Chloro-1,2,5-thiadiazole}

$$ - Notes: The process is sensitive to temperature and molar ratios, with excess sulfur monochloride favoring complete chlorination.

Step 2: Nucleophilic Substitution with 3-Methoxypyrrolidine

Method: React 3-chloro-1,2,5-thiadiazole with 3-methoxypyrrolidine in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution at the 4-position.

-

- Temperature: 50–80°C

- Time: 12–24 hours

- Solvent: DMF or THF

- Base: Potassium carbonate or sodium hydride

Reaction scheme:

$$

\text{3-Chloro-1,2,5-thiadiazole} + \text{3-methoxypyrrolidine} \rightarrow \text{3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole}

$$

Hydrocarbonylation and Alkoxy Substitution Pathway

Method:

Following the approach used for related compounds, the synthesis can involve hydrocarbonylation of 3-chloro-1,2,5-thiadiazole derivatives:

React 3-chloro-4-hydroxy-1,2,5-thiadiazole with 3-methoxypyrrolidine in the presence of a base and a suitable solvent (e.g., DMF or toluene) under reflux conditions.

-

- Temperature: 55–90°C

- Molar excess of the pyrrolidine derivative (1.5–2 equivalents)

- Use of catalysts or additives (e.g., alkali metal iodides) to enhance substitution efficiency.

Outcome:

The hydroxyl group at the 4-position is replaced by the pyrrolidinyl moiety, yielding the target compound.

Preparation via Multi-step Synthesis Involving Intermediates

Step 1: Synthesis of 4-Hydroxy-1,2,5-thiadiazole

- React cyanoformamide with sulfur monochloride in DMF at 0–60°C to produce 4-hydroxy-1,2,5-thiadiazole .

Step 2: Alkylation with 3-Methoxypyrrolidine

- The hydroxy group is then alkylated using 3-methoxypyrrolidine in the presence of a base (e.g., sodium hydride) in an aprotic solvent, converting the hydroxyl to the pyrrolidinyl substituent.

Step 3: Chlorination

- The intermediate is chlorinated at the 3-position using sulfur dichloride or sulfur monochloride, completing the synthesis of the target compound.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reagents & Conditions | Key Features | Advantages |

|---|---|---|---|---|

| Chlorination & Nucleophilic Substitution | Thiadiazole derivatives, 3-methoxypyrrolidine | Sulfur monochloride, DMF, 50–80°C, 12–24 hrs | Direct substitution at 4-position | Straightforward, high yield potential |

| Hydrocarbonylation & Alkoxy Substitution | 3-chloro-4-hydroxy-1,2,5-thiadiazole | 3-methoxypyrrolidine, base, reflux | Hydroxy group replaced by pyrrolidinyl | Suitable for sensitive functional groups |

| Multi-step Synthesis via Intermediates | Cyanoformamide, sulfur monochloride, 3-methoxypyrrolidine | Sequential reactions, chlorination | Stepwise control, high purity | Flexibility in functionalization |

Research Findings and Notes

The synthesis of thiadiazole derivatives often employs sulfur monochloride or sulfur dichloride for chlorination, with reaction conditions tailored to optimize yield and purity.

Alkoxy and amino substitutions at the 4-position are typically achieved via nucleophilic substitution, facilitated by bases and polar aprotic solvents.

The hydrocarbonylation approach offers an alternative route, especially when introducing alkoxy groups, with reaction conditions involving acid-binding agents and elevated temperatures.

The choice of method depends on the desired purity, yield, and available starting materials, with multi-step approaches providing flexibility for complex derivatives.

Q & A

Q. Performance Metrics :

| Parameter | Target Value |

|---|---|

| PCE (Power Conversion Efficiency) | >8% (theoretical) |

| Hole Mobility | 10⁻⁴–10⁻³ cm²/V·s |

Advanced: How to analyze regioselectivity in further functionalization reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : Use molecular electrostatic potential (MEP) maps from DFT to predict attack sites. The C4 position (adjacent to Cl) is more electron-deficient, favoring nitration or halogenation .

- Experimental Validation :

- LC-MS Monitoring : Track reaction intermediates (e.g., nitro intermediates at m/z 276.1).

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to confirm mechanisms .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.